Bienvenue dans la boutique en ligne BenchChem!

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Pharmaceutical Chemistry Reference Standard Characterization Impurity Profiling

This compound is the authenticated Dolasetron Impurity 3 reference standard (7-oxo ketone intermediate), essential for quantifying process-related impurities in dolasetron mesylate API per USP/EP monographs. Unlike generic class representatives, its distinct retention time, 297.35 g/mol molecular weight, and ≥95% purity ensure accurate calibration for ICH Q3A-compliant impurity profiling. Procure with traceable Certificate of Analysis for ANDA Module 3.2.S.3.2 submissions and forced degradation studies monitoring NaBH4 reduction completeness.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS No. 115956-03-1
Cat. No. B038145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
CAS115956-03-1
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OCC
InChIInChI=1S/C15H23NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-12H,3-9H2,1-2H3
InChIKeyJCXUVTNCQZYKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 115956-03-1) Procurement & Reference Standard Overview


Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 115956-03-1; molecular formula C15H23NO5; molecular weight 297.35 g/mol) is a synthetic bicyclic organic compound classified within the 9-azabicyclo[3.3.1]nonane family [1]. It is formally designated as Dolasetron Impurity 3 and is primarily manufactured, characterized, and supplied as a high-purity (≥95%) reference standard for pharmaceutical quality control . The compound is structurally defined as the 7-oxo ethyl diester derivative of the 9-azabicyclo[3.3.1]nonane-9-acetic acid scaffold and is an authenticated process-related impurity of the antiemetic drug substance dolasetron (a 5-HT3 receptor antagonist), utilized to establish traceability against pharmacopeial monographs (USP/EP) during analytical method validation and release testing [2].

Why Generic Dolasetron Impurity Standards Cannot Substitute for Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate


In-class dolasetron impurity standards are not interchangeable with Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate for analytical procedures because each impurity possesses a distinct chemical structure, molecular formula, and retention time profile within the pharmacopeial HPLC separation system [1]. Regulatory monographs (USP/EP) require the quantitation of specified and unspecified impurities in dolasetron mesylate active pharmaceutical ingredient against their corresponding authenticated reference standards, not against generic class representatives [2]. Substituting structurally similar analogs—such as the 7-hydroxy (CAS 115956-04-2, MW 299.36 g/mol) or the indole-3-carbonyloxy impurity (Impurity 1, MW 328.37 g/mol)—invalidates method accuracy because these compounds exhibit divergent chromatographic and mass spectrometric behaviors, undermining selectivity, system suitability, and traceability requirements .

Quantitative Differentiation Evidence for Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate Against Closest In-Class Reference Impurities


Molecular Identity Verification: Molecular Weight Comparison Against Dolasetron Impurity 1, Impurity 2, and the 7-Hydroxy Analog

The target compound, Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Dolasetron Impurity 3), has a molecular weight of 297.35 g/mol (C15H23NO5) [1]. In contrast, Dolasetron Impurity 1 (the indole-3-carbonyloxy derivative) exhibits a molecular weight of 328.37 g/mol (C18H20N2O4), a difference of +31.02 g/mol . Dolasetron Impurity 2 (the protected pentacyclic intermediate) has a molecular weight of 181.24 g/mol (C10H15NO2), a difference of -116.11 g/mol . The 7-hydroxy ethyl ester analog (CAS 115956-04-2) has a molecular weight of 299.36 g/mol (C15H25NO5), a difference of +2.01 g/mol [2]. These unique molecular identities confirm that each impurity reference standard is chemically distinct, with no functional equivalence, and the target compound's specific mass is essential for unambiguous identification in LC-MS confirmatory analysis.

Pharmaceutical Chemistry Reference Standard Characterization Impurity Profiling

Regulatory-Specified Purity Threshold: ≥95% Purity as a Minimum Requirement for Reference Standard Use

The target compound is supplied with a certified purity of ≥95%, as specified by manufacturers compliant with ISO 17034 reference material producer guidelines [1]. This purity threshold is comparable to other dolasetron impurity reference standards, including Impurity 1 (95%+ HPLC) and Dolasetron USP Related Compound A, which are also traceable to pharmacopeial standards . The USP monograph for Dolasetron Mesylate requires that any single unspecified impurity not exceed 0.05% of the active pharmaceutical ingredient, and total impurities remain below 0.1%, a sensitivity achievable only when impurity reference standards of high and certified purity are used for calibration curve generation and system suitability testing [2][3].

Pharmaceutical Analysis Reference Standard Certification Quality Control

Structural Differentiation: The 7-Oxo Functional Group Distinguishes the Target Compound from the 7-Hydroxy Analog and Other In-Class Impurities

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate possesses a ketone (oxo) functional group at the 7-position of the bicyclic scaffold, whereas its closest structural analog, Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate (CAS 115956-04-2), bears a secondary alcohol (hydroxy) group at the same position, resulting in an additional hydrogen bond donor (HBD count = 1 vs. 0) and a molecular weight difference of +2.01 g/mol [1][2]. This ketone-alcohol pair constitutes a redox-related impurity couple that must be chromatographically resolved during HPLC analysis to meet the USP system suitability requirement of resolution R > 1.5 [3]. The 7-oxo impurity is a process-related intermediate arising from incomplete reduction during the NaBH4-mediated conversion of the 7-oxo to 7-hydroxy intermediate in the dolasetron synthetic pathway [4].

Organic Chemistry Structure-Activity Relationship Reference Standard Identification

Pharmacopeial Traceability: Regulatory Compliance Path Defined for Dolasetron Impurity 3 But Not for Generic Azabicyclo Nonane Compounds

Dolasetron Impurity 3 (CAS 115956-03-1) is explicitly listed as a pharmacopeial impurity reference standard that can be traced against USP or EP compendial standards when used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during abbreviated new drug application (ANDA) submissions or commercial production [1]. In contrast, generic 9-azabicyclo[3.3.1]nonane esters (e.g., Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, CAS 141379-91-1, MW 197.27 g/mol) are synthetic intermediates without regulatory impurity designation and lack the required characterization data package (certificate of analysis, structure elucidation, purity certification) necessary for pharmacopeial compliance . The USP monograph for Dolasetron Mesylate specifies that impurity content must be calculated against authentic USP reference standards, which for the target compound is scientifically justified only when the correct chemical entity (Impurity 3) is used [2].

Pharmaceutical Regulation Pharmacopeial Compliance Analytical Method Validation

Primary Application Scenarios for Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate Procurement


HPLC/LC-MS Method Development and Validation for Dolasetron Mesylate Impurity Profiling

This reference standard is procured for the development and validation of analytical methods (HPLC-UV, LC-MS, or UPLC) to quantify Dolasetron Impurity 3 in dolasetron mesylate active pharmaceutical ingredient as part of ICH Q3A-compliant impurity profiling. The target compound's characteristic 7-oxo structure, molecular weight (297.35 g/mol), and InChIKey (JCXUVTNCQZYKOG-UHFFFAOYSA-N) are used as confirmatory markers for peak identification, and its ≥95% purity is essential for constructing accurate calibration curves and achieving the requisite limit of quantitation (≤0.05%) mandated by regulatory expectations [1][2].

ANDA/DMF Submission Support and Regulatory Quality Control Testing

Generic pharmaceutical manufacturers procure this compound as a critical reference standard for ANDA submissions to demonstrate bioequivalence batch impurity control. The compound's explicit regulatory designation as Dolasetron Impurity 3 and its traceability (via a valid Certificate of Analysis) to USP/EP compendial standards is essential for fulfilling the scientific data requirements of Module 3.2.S.3.2 (Impurities) in the Common Technical Document (CTD). Its use enables accurate reporting of specified impurity content per the USP monograph's related compounds test [3].

Forced Degradation and Stability-Indicating Method Development

This standard is used as a marker for the 7-oxo process impurity during forced degradation studies (oxidative, thermal, and photolytic stress) of dolasetron mesylate formulations. The ketone functional group at the 7-position provides a distinct spectral signature and retention time that facilitates identification of the impurity in stressed samples. The compound's hydrogen bond acceptor count (6) and rotatable bond count (7) influence its chromatographic behavior, enabling predictable retention properties under reversed-phase gradient conditions [1].

Reference Standard for Process Control in Dolasetron Intermediate Synthesis

Process chemistry groups procuring this compound use it as a quantitative reference to monitor the completeness of the NaBH4 reduction step in the dolasetron manufacturing process, wherein the 7-oxo intermediate (this compound) is reduced to the 7-hydroxy intermediate (CAS 115956-04-2). The distinct HPLC retention behavior of the ketone versus the alcohol ensures accurate endpoint detection and batch consistency [4].

Quote Request

Request a Quote for Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.